![molecular formula C16H11Cl2NO B1299124 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline CAS No. 76590-23-3](/img/structure/B1299124.png)
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline
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Overview
Description
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline (3C4CN) is an organic compound belonging to the class of anilines. It is a white, water-insoluble solid that has a melting point of approximately 150°C. 3C4CN has been used in a wide variety of scientific research applications due to its unique chemical structure and properties.
Scientific Research Applications
Antimalarial Drug Development
3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline: has been studied for its potential in antimalarial drug development. A hybrid molecule, artesunate-3-chloro-4-(4-chlorophenoxy)aniline (ATSA), was synthesized and showed promising results against Plasmodium falciparum strains in vitro . The compound exhibited inhibitory concentrations-50 (IC50) values that were significantly lower than those of the reference drug artesunate, indicating a higher potency .
Cytotoxicity Assessment
The cytotoxicity of ATSA, which includes the 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline moiety, was assessed using the Vero E6 cell line. The Mosmann’s assay was employed to determine the viability of cells after exposure to the compound, which is crucial for evaluating the safety profile of potential pharmaceuticals .
Acute Oral Toxicity Studies
The safety of ATSA was further evaluated through acute oral toxicity studies following the OECD guideline 423. This involved observing the effects of the compound on mice, with no mortalities reported, suggesting a favorable safety margin for further drug development .
In Vivo Antimalarial Activity
In vivo studies using the Peter’s 4-day suppressive test demonstrated that ATSA effectively reduced parasitemia in mice infected with Plasmodium berghei strains, including those resistant to lumefantrine and piperaquine . This highlights the compound’s potential as a treatment for drug-resistant malaria.
ADMET Profiling
In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles for ATSA was performed using online prediction tools. The compound showed high intestinal absorption and medium risk for hERG K+ channel inhibition, which are important parameters for predicting drug behavior in humans .
Synthesis of Hybrid Molecules
The compound serves as a building block for creating hybrid molecules with enhanced therapeutic properties. The covalent linkage of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline with other pharmacophores can lead to novel drugs with improved efficacy and safety profiles .
Analytical Chemistry Applications
While not directly related to 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline , its structural analogs have been used in analytical chemistry. For example, 3-Chloro-4-methoxyaniline, a metabolite of chlorpropham, has been quantified using micellar electrokinetic capillary chromatography with laser-induced fluorescence detection . This suggests potential applications of 3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline in analytical methods.
Chemical Research and Synthesis
The compound is available for purchase from chemical suppliers, indicating its use in chemical research and synthesis. Researchers can utilize it to explore its reactivity and to synthesize other compounds for various scientific applications .
Mechanism of Action
Target of Action
It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.
Mode of Action
Based on its chemical structure, it may undergo nucleophilic substitution reactions . The presence of the aniline group (NH2) and the chloro groups (Cl) could potentially allow it to interact with various biological targets.
Result of Action
As a biochemical used in proteomics research , it may have diverse effects depending on the specific proteins it interacts with.
properties
IUPAC Name |
3-chloro-4-(4-chloronaphthalen-1-yl)oxyaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2NO/c17-13-6-8-15(12-4-2-1-3-11(12)13)20-16-7-5-10(19)9-14(16)18/h1-9H,19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKXTZTZSPXTCFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)OC3=C(C=C(C=C3)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353712 |
Source
|
Record name | 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
76590-23-3 |
Source
|
Record name | 3-CHLORO-4-[(4-CHLORO-1-NAPHTHYL)OXY]ANILINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70353712 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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